molecular formula C8H6BrIN2 B12848316 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B12848316
M. Wt: 336.95 g/mol
InChI Key: CQTVIWDXXBVLIN-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

The synthesis of 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the formation of 2-methylimidazo[1,2-a]pyridine, which is then subjected to bromination and iodination reactions. The reaction with bromine and iodine in chloroform leads to the substitution of hydrogen atoms at specific positions, resulting in the formation of this compound .

Chemical Reactions Analysis

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various oxidizing and reducing agents .

Scientific Research Applications

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • 3-Bromo-2-methylimidazo[1,2-a]pyridine
  • 2-Iodo-3-methylimidazo[1,2-a]pyridine
  • 5-Bromo-2-methylimidazo[1,2-a]pyridine

These compounds share similar structures but differ in the position and type of halogen atoms, leading to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

5-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrIN2/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,1H3

InChI Key

CQTVIWDXXBVLIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Br)I

Origin of Product

United States

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